molecular formula C13H9BrN2OS B14202412 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 858118-48-6

3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14202412
CAS No.: 858118-48-6
M. Wt: 321.19 g/mol
InChI Key: IBDYBMMVZZKCDE-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfinyl group at the 3-position and a bromine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenesulfinyl and bromine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can form the pyrrolo[2,3-b]pyridine core, which can then be brominated and sulfinylated using appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for the cyclization step and the application of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the sulfinyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, palladium catalysts for cross-coupling reactions.

Major Products

Scientific Research Applications

3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzenesulfinyl group may play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins. The bromine atom can also affect the compound’s reactivity and selectivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a benzenesulfinyl group and a bromine atom, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable scaffold for the development of new bioactive molecules .

Properties

CAS No.

858118-48-6

Molecular Formula

C13H9BrN2OS

Molecular Weight

321.19 g/mol

IUPAC Name

3-(benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrN2OS/c14-9-6-11-12(8-16-13(11)15-7-9)18(17)10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

IBDYBMMVZZKCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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